1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene
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Overview
Description
1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired butadiene compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenyl or chlorophenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Epoxides or diketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-phenyl-1,3-butadiene
- 1-(4-Bromophenyl)-4-phenyl-1,3-butadiene
- 1-(4-Methylphenyl)-4-phenyl-1,3-butadiene
Uniqueness: 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions.
Properties
IUPAC Name |
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZRNUFCYQISX-KBXRYBNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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